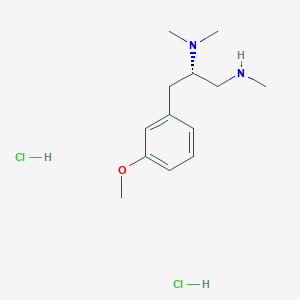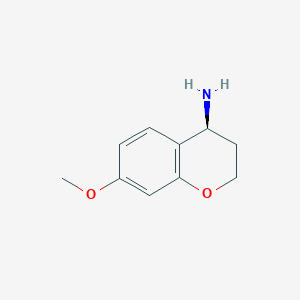
(S)-7-Methoxychroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7-Methoxychroman-4-amine is a chiral compound with significant potential in various scientific fields. It is a derivative of chroman, a bicyclic organic compound, and contains a methoxy group at the 7th position and an amine group at the 4th position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can influence its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Starting Material: The synthesis begins with a chroman derivative.
Methoxylation: Introduction of the methoxy group at the 7th position using a suitable methoxylating agent under controlled conditions.
Amination: Introduction of the amine group at the 4th position through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Chiral Resolution: Separation of the (S) enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-7-Methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
(S)-7-Methoxychroman-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enantiomer-specific interactions with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-7-Methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into binding sites with high specificity, influencing biological pathways and processes. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular functions.
類似化合物との比較
Similar Compounds
®-7-Methoxychroman-4-amine: The enantiomer of (S)-7-Methoxychroman-4-amine with a different three-dimensional arrangement.
7-Methoxychroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.
7-Methoxychroman-4-carboxylic acid: A derivative with a carboxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other derivatives
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(4S)-7-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 |
InChIキー |
RKCMZVXMWWKKAH-VIFPVBQESA-N |
異性体SMILES |
COC1=CC2=C(C=C1)[C@H](CCO2)N |
正規SMILES |
COC1=CC2=C(C=C1)C(CCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




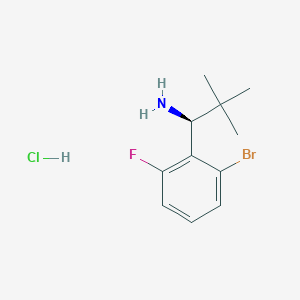
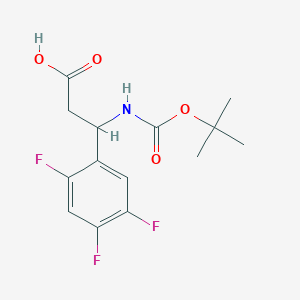
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
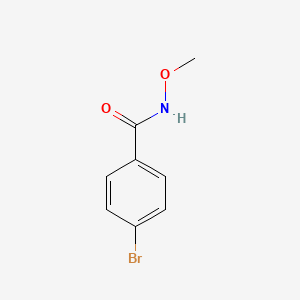
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)

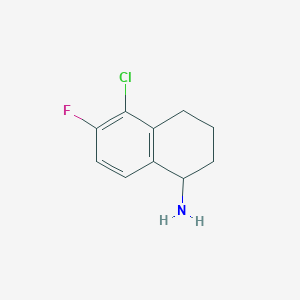
![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)

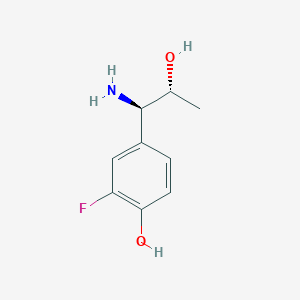
![Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate](/img/structure/B13043800.png)
